XANTHAN GUM
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Overview
Description
Xanthan gum is a water-soluble polysaccharide produced by the bacterium Xanthomonas campestris. It is widely known for its use as a food additive, typically serving as an emulsifier, stabilizer, or thickener . This compound is commonly used in conjunction with other thickening agents to improve the stability and texture of food, pharmaceuticals, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthan gum is produced through the fermentation of glucose or sucrose by Xanthomonas campestris. The fermentation process is carried out in a well-aerated and stirred medium, where the xanthan polymer is produced extracellularly . The fermentation broth is then pasteurized to kill the bacteria, and the this compound is precipitated using isopropyl alcohol. The precipitate is dried and milled to produce a fine powder .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process typically includes the following steps:
Fermentation: Glucose or sucrose is fermented by in a well-aerated and stirred medium.
Pasteurization: The fermentation broth is pasteurized to kill the bacteria.
Precipitation: this compound is precipitated using isopropyl alcohol.
Drying and Milling: The precipitate is dried and milled to produce a fine powder.
Chemical Reactions Analysis
Types of Reactions: Xanthan gum primarily undergoes hydrolysis reactions. It is resistant to oxidation and reduction due to its stable polysaccharide structure .
Common Reagents and Conditions: Hydrolysis of this compound can be achieved using acids or enzymes under controlled conditions. The reaction typically involves breaking down the polysaccharide into its constituent monosaccharides .
Major Products: The major products formed from the hydrolysis of this compound are glucose, mannose, and glucuronic acid .
Scientific Research Applications
Xanthan gum has a wide range of applications in scientific research, including but not limited to:
Chemistry:
Biology:
- Employed in cell culture media as a thickening agent to provide a suitable environment for cell growth .
Medicine:
- Utilized in drug formulations as a controlled-release agent to regulate the release of active pharmaceutical ingredients .
Industry:
Mechanism of Action
Xanthan gum exerts its effects primarily through its ability to form viscous solutions when hydrated. The long chains of sugars in this compound interact with water molecules, forming a gel-like structure that increases the viscosity of the solution . This property allows this compound to stabilize emulsions, suspend particles, and provide a consistent texture in various products .
Comparison with Similar Compounds
Guar Gum: Another polysaccharide used as a thickening agent.
Carrageenan: Extracted from red seaweed, it is used as a thickener and stabilizer in dairy products and meat products.
Uniqueness of Xanthan Gum: this compound is unique due to its high stability under a wide range of temperatures and pH levels. It retains its thickening properties even when subjected to heat or acidic conditions, making it particularly useful in a variety of industrial applications .
Properties
CAS No. |
11078-31-2 |
---|---|
Molecular Formula |
(C35H49O29)n |
Molecular Weight |
1000000 |
Origin of Product |
United States |
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